molecular formula C10H8F2O4 B2712571 7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 2361645-35-2

7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B2712571
CAS No.: 2361645-35-2
M. Wt: 230.167
InChI Key: UXRHZTRAMBRPCI-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups into the benzofuran core .

Mechanism of Action

The mechanism by which 7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and difluoromethoxy-substituted molecules. Examples are:

Uniqueness

What sets 7-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid apart is the presence of the difluoromethoxy group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, particularly in pharmaceuticals .

Properties

IUPAC Name

7-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c11-10(12)16-6-3-1-2-5-4-7(9(13)14)15-8(5)6/h1-3,7,10H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRHZTRAMBRPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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